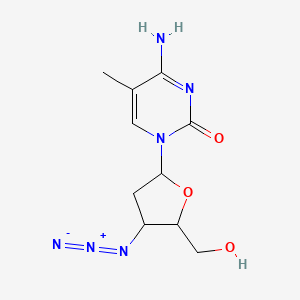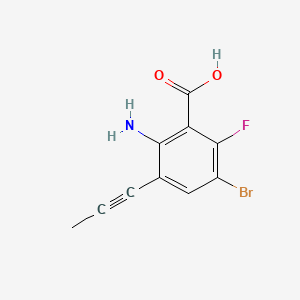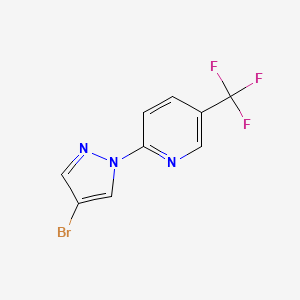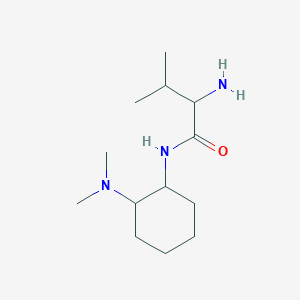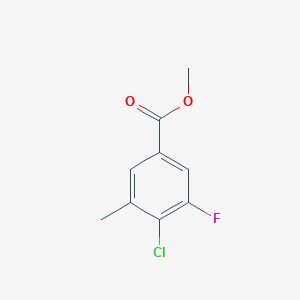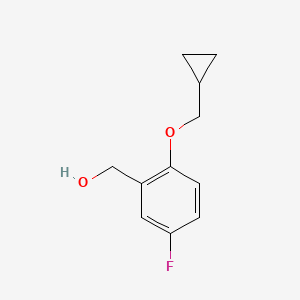
(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(cyclopropylmethoxy)-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds under mild conditions, resulting in the reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents, as well as reaction conditions, may be optimized for cost-effectiveness and yield. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-5-fluorobenzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Cyclopropylmethoxy)-4-ethylphenyl)methanol: Similar structure with an ethyl group instead of a fluorine atom.
(2-(Cyclopropylmethoxy)phenyl)methanol: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
[2-(cyclopropylmethoxy)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C11H13FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
Clé InChI |
YOADPCCYZJSPFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
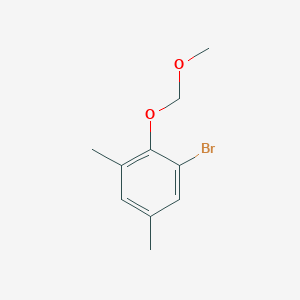
![1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B14772122.png)
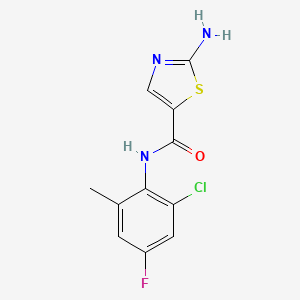

![{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
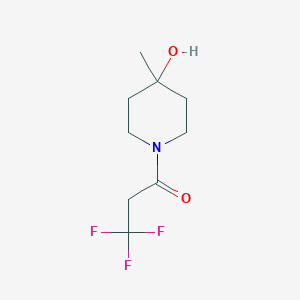
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
